![molecular formula C12H18N2OS B5403104 N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide](/img/structure/B5403104.png)
N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(methylthio)benzamide, commonly known as DMAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and biochemical research. DMAB is a thioamide derivative of benzamide and has a molecular formula of C11H16N2OS.
Mechanism of Action
DMAB acts as a thioamide, which is a type of organic compound that contains a sulfur atom in place of an oxygen atom in the amide functional group. Thioamides are known to undergo various chemical reactions, including nucleophilic substitution and oxidation. DMAB is believed to act as a nucleophile, which is a chemical species that donates an electron pair to an electrophile, resulting in the formation of a new chemical bond.
Biochemical and physiological effects:
DMAB has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMAB has also been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
DMAB has several advantages as a reagent in laboratory experiments, including its high stability and solubility in various solvents. However, DMAB can be toxic and should be handled with caution.
Future Directions
There are several future directions for research involving DMAB, including its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. DMAB can also be used as a precursor for the synthesis of various compounds, including thioamides and benzamides. Further studies are needed to fully understand the mechanism of action and potential applications of DMAB in various scientific research fields.
In conclusion, DMAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and biochemical research. DMAB has been extensively studied for its potential applications as a reagent in the synthesis of various compounds, as well as its biochemical and physiological effects. Further studies are needed to fully understand the potential applications of DMAB in various scientific research fields.
Synthesis Methods
DMAB can be synthesized using various methods, including the reaction of N,N-dimethyl-2-aminoethanethiol with 2-bromoacetophenone in the presence of a base. Another method involves the reaction of N,N-dimethyl-2-aminoethanethiol with 2-chloroacetophenone in the presence of a base and a palladium catalyst.
Scientific Research Applications
DMAB has been extensively studied for its potential applications in various scientific research fields, including chemistry, biochemistry, and pharmacology. DMAB has been used as a reagent in the synthesis of various compounds, including thioamides and benzamides.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)9-8-13-12(15)10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVLKRWNGHCGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide |
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